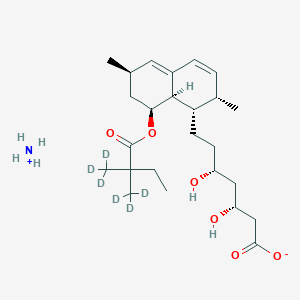
Simvastatin acid-d6 (ammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simvastatin acid-d6 (ammonium) is a deuterium-labeled derivative of simvastatin acid ammonium. It is an active metabolite of simvastatin lactone, which is mediated by the enzymes CYP3A4 and CYP3A5 in the intestinal wall and liver. This compound is primarily used for research purposes, particularly in the study of metabolic pathways and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of simvastatin acid-d6 (ammonium) involves the deuteration of simvastatin acid. The process typically includes the following steps:
- Dissolving simvastatin acid in a suitable solvent.
- Introducing deuterium gas to replace hydrogen atoms with deuterium.
- Aerating ammonia gas to form the ammonium salt.
- Crystallizing the product by cooling and filtering .
Industrial Production Methods
Industrial production of simvastatin acid-d6 (ammonium) follows similar steps but on a larger scale. The process involves:
- Using high-purity solvents and reagents to ensure the quality of the final product.
- Employing advanced crystallization techniques to obtain high yields.
- Utilizing vacuum drying to remove any residual solvents and obtain a pure product .
Analyse Des Réactions Chimiques
Types of Reactions
Simvastatin acid-d6 (ammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are employed.
Major Products Formed
The major products formed from these reactions include:
- Oxidized metabolites with altered pharmacokinetic properties.
- Reduced forms with different biological activities.
- Substituted derivatives with potential applications in drug development .
Applications De Recherche Scientifique
Simvastatin acid-d6 (ammonium) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.
Biology: Employed in studies involving enzyme interactions and cellular uptake mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and interactions.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Simvastatin acid-d6 (ammonium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, simvastatin acid-d6 (ammonium) reduces cholesterol levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase pathway and various transport proteins such as OATP3A1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Simvastatin acid ammonium: The non-deuterated form of simvastatin acid-d6 (ammonium).
Simvastatin acid-d3 ammonium: Another deuterium-labeled derivative with three deuterium atoms.
Lovastatin: A structurally similar compound with similar pharmacological effects.
Uniqueness
Simvastatin acid-d6 (ammonium) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .
Propriétés
Formule moléculaire |
C25H43NO6 |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[2,2-bis(trideuteriomethyl)butanoyloxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1/i4D3,5D3; |
Clé InChI |
FFPDWNBTEIXJJF-UUPPRYLMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)C([2H])([2H])[2H].[NH4+] |
SMILES canonique |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















